molecular formula C8H7N B120893 Benzyl-2,3,4,5,6-d5 cyanide CAS No. 70026-36-7

Benzyl-2,3,4,5,6-d5 cyanide

Cat. No. B120893
CAS RN: 70026-36-7
M. Wt: 122.18 g/mol
InChI Key: SUSQOBVLVYHIEX-RALIUCGRSA-N
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Description

Synthesis Analysis

The synthesis of benzyl cyanide derivatives can involve various routes, including the diazeniumdiolation of benzyl cyanide, as described in the first paper. This process yields a 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other products . While this does not directly pertain to the deuterated benzyl cyanide, it suggests that similar synthetic strategies could potentially be applied to the synthesis of deuterated analogs.

Molecular Structure Analysis

The molecular structure of benzyl cyanide derivatives can be complex, as evidenced by the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole and its derivatives . Theoretical calculations and spectroscopy are used to understand the structure and tautomerism of these compounds. For the deuterated benzyl cyanide, similar analytical techniques would be required to elucidate its structure.

Chemical Reactions Analysis

Benzyl cyanide and its derivatives participate in various chemical reactions. For instance, 1,3-dipolar cycloadditions involving 2-(benzonitrilio)-2-propanide have been reported . Additionally, rearrangements of benzoyl cyanide to isocyanides and subsequent trimerization to form oxazolyl derivatives have been observed . These reactions highlight the reactivity of the cyanide group in these molecules, which would likely be retained in the deuterated analog.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl cyanide derivatives can be inferred from the reactions they undergo and their stability. For example, the acid/base stability of 3-oxo-1,2,3-oxadiazoles is noted , and the cycloaddition reactions suggest a certain level of reactivity towards nucleophiles and electrophiles . The deuterated benzyl cyanide would have similar properties, with the isotopic substitution potentially affecting reaction kinetics and physical properties like boiling and melting points.

Scientific Research Applications

Cyanide Anion Detection

The benzil-cyanide reaction is used to develop a selective cyanide anion indicator, exploiting a modified benzil system for its selectivity and ease of use in water-compatible environments. This indicator provides a low, naked-eye discernible cyanide detection limit, making it an attractive tool for detecting this toxic anion (Cho, Kim, & Sessler, 2008).

Synthesis Applications

In pharmaceutical and agrochemical applications, the use of Pd(DPEPhos)Cl2 as a catalyst for forming benzonitriles and their heterocyclic analogues demonstrates excellent complementarity to existing catalysts. This method employs a nontoxic cyanide source and ensures no free cyanide presence during the reaction or potential workups, enhancing safety (Richardson & Mutton, 2018).

Organic Synthesis Enhancements

Copper-mediated cyanation of indoles using benzyl cyanide offers a direct and regioselective method for synthesizing 3-cyanoindole derivatives. This process utilizes copper(I) iodide under open-to-air conditions, highlighting a significant advancement in the cyanation methodology (Yuen et al., 2013).

Environmental and Health Applications

Research on benzothiazole-based fluorogenic chemosensors for CN− detection illustrates the importance of developing sensitive and selective methods for environmental and health safety. These sensors, capable of detecting cyanide in water samples and live cells, address the critical need for monitoring cyanide levels due to its industrial usage and potential harm (Jothi et al., 2022).

Catalytic and Green Chemistry

Ionic liquids have emerged as catalytic green solvents for nucleophilic displacement reactions, offering an environmentally benign alternative for the cyanide displacement on benzyl chloride. This approach eliminates the need for volatile organic solvents and hazardous catalyst disposal, marking a significant step towards sustainable chemical processes (Wheeler, West, Liotta, & Eckert, 2001).

Safety And Hazards

Benzyl cyanide, a compound similar to Benzyl-2,3,4,5,6-d5 cyanide, is classified as Acute Tox. 1 Inhalation, Acute Tox. 3 Dermal, and Acute Tox. 3 Oral . It is recommended to avoid skin contact and inhalation .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437394
Record name Benzyl-2,3,4,5,6-d5 cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-2,3,4,5,6-d5 cyanide

CAS RN

70026-36-7
Record name Benzene-d5-acetonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl-2,3,4,5,6-d5 cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL-2,3,4,5,6-D5 CYANIDE
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